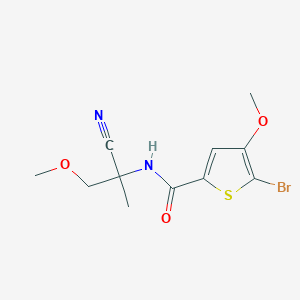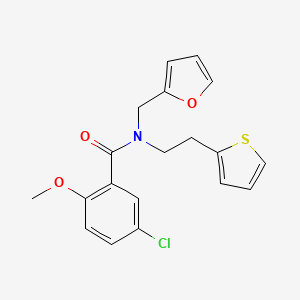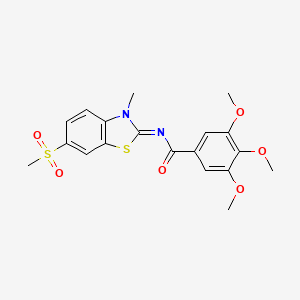
3,4,5-trimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative with additional functional groups. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a wide range of applications, from pharmaceuticals to dyes . The 3,4,5-trimethoxy- part suggests that there are three methoxy (OCH3) groups attached to the benzene ring at positions 3, 4, and 5 . The N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene) part indicates the presence of a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements) with a sulfur and nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The benzamide core would provide a planar structure, while the benzothiazole ring could introduce some three-dimensionality .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique
Electrophysiological Activity
Research on N-substituted benzamide derivatives has shown potential in the development of selective class III electrophysiological agents. These compounds exhibit potency comparable to known agents in in vitro and in vivo models, highlighting their relevance in studying cardiac arrhythmias and offering a basis for developing novel therapeutic agents (Morgan et al., 1990).
Anticancer Applications
Studies on indapamide derivatives, including benzamide compounds, have revealed significant proapoptotic activity against melanoma cell lines. This research suggests that certain benzamide derivatives could serve as a foundation for developing new anticancer medications, specifically targeting melanoma (Yılmaz et al., 2015).
Antimalarial and Potential COVID-19 Applications
Investigations into sulfonamides with antimalarial properties have also considered their potential utility against COVID-19. Computational studies and molecular docking suggest that these compounds could interact effectively with viral proteins, offering a new avenue for drug development against emerging infectious diseases (Fahim & Ismael, 2021).
Antibacterial and Antifungal Studies
Research on N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes has demonstrated enhanced antibacterial and antifungal activities compared to traditional antibiotics. This highlights the potential of benzamide and sulfonamide derivatives in developing new antimicrobial agents (Obasi et al., 2017).
Enzyme Inhibition for Cancer Therapy
Polymethoxylated-pyrazoline benzene sulfonamides, related to the chemical structure , have been explored for their cytotoxic activities and inhibitory effects on carbonic anhydrase enzymes. These compounds exhibit promising results against tumor cell lines, suggesting their potential in cancer therapy (Kucukoglu et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds with benzothiazole and sulfonamide groups have been known to exhibit antibacterial activity
Mode of Action
Compounds with similar structures have been found to exhibit antimicrobial activity . They are believed to interact with key functional proteins in bacterial cell division
Biochemical Pathways
Similar compounds have been found to inhibit the biosynthesis of prostaglandins, which are lipid compounds produced by cyclooxygenase (cox) enzymes . This could potentially affect a variety of downstream effects related to inflammation and pain.
Result of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that this compound might also have the potential to inhibit the growth of certain bacteria.
Orientations Futures
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c1-21-13-7-6-12(29(5,23)24)10-16(13)28-19(21)20-18(22)11-8-14(25-2)17(27-4)15(9-11)26-3/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMBTICMFNSNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid](/img/structure/B2949924.png)
![N-(5-methyl-1,2-oxazol-3-yl)-3-[(5E)-5-[3-[3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2949925.png)
![3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2949926.png)
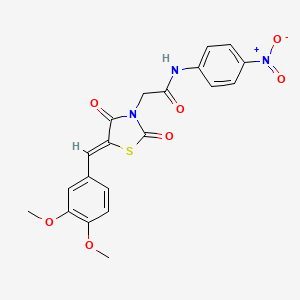
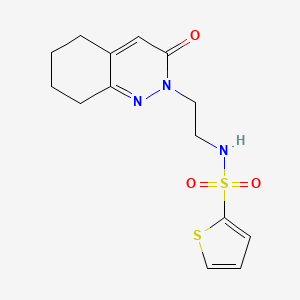
![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2949930.png)
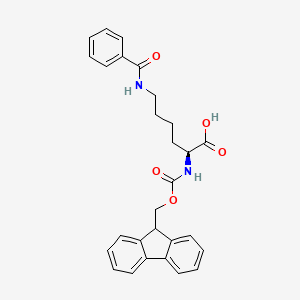
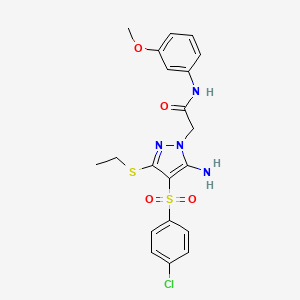
![1-(3,4-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2949941.png)
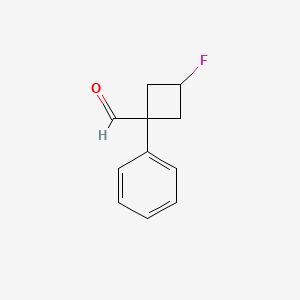
![N-(cyanomethyl)-N-ethyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2949943.png)

